N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
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Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, and a cyclohexanecarboxamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the benzylated quinoline derivative with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Benzylquinoline: Similar structure but lacks the cyclohexanecarboxamide moiety.
Cyclohexanecarboxamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is unique due to its combination of a quinoline core, benzyl group, and cyclohexanecarboxamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic compound belonging to the tetrahydroquinoline class. This compound has attracted attention due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships, and potential therapeutic applications.
The molecular formula of this compound is C23H26N2O2, with a molecular weight of 362.47 g/mol. The compound features a tetrahydroquinoline core which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C23H26N2O2 |
Molecular Weight | 362.47 g/mol |
LogP | 4.7155 |
Polar Surface Area | 38.902 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl moiety.
- Carboxamide Formation : The final step involves coupling with cyclohexanecarboxylic acid derivatives under suitable conditions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cancer cell proliferation.
- Cell Line Studies : Preliminary studies show that derivatives of tetrahydroquinoline can suppress tumor growth in various cancer cell lines.
Antimicrobial Activity
Research has demonstrated that the compound exhibits antimicrobial properties against a range of pathogens. For example:
- In vitro Studies : Testing against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa has shown promising results.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Here are some notable SAR findings:
Modification | Effect on Activity |
---|---|
Benzyl Substitution | Enhances anticancer activity |
Alteration of Carbon Chain | Modulates solubility and bioavailability |
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Xenograft Models : In animal studies using xenografts of ovarian cancer cells, compounds structurally related to N-(1-benzyl-2-oxo...) have shown up to 100% tumor growth suppression.
- Combination Therapies : Combining this compound with established chemotherapeutics has resulted in synergistic effects, enhancing overall treatment efficacy.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22-14-11-19-15-20(24-23(27)18-9-5-2-6-10-18)12-13-21(19)25(22)16-17-7-3-1-4-8-17/h1,3-4,7-8,12-13,15,18H,2,5-6,9-11,14,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLMZOOQEXWJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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